molecular formula C11H19NO3 B051621 Tert-butyl 3-formylpiperidine-1-carboxylate CAS No. 118156-93-7

Tert-butyl 3-formylpiperidine-1-carboxylate

Cat. No. B051621
M. Wt: 213.27 g/mol
InChI Key: CTVHINDANRPFIL-UHFFFAOYSA-N
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Patent
US08859553B2

Procedure details

1-BOC-3-hydroxymethylpiperidine (2.15 g, 10 mmol) and triethylamine (3.03 g, 30 mmol) were dissolved in 10 mL DMSO, 15 mL DMSO solution of SO3Py (4.77 g, 30 mmol) was added to the above mixture in dropwise and the result mixture was stirred at rt for 2 hrs. The mixture was poured into 100 mL ice-water, extracted with EtOAc (100 mL×3), organic layer was washed with brine, dried with Na2SO4, filtered, and the filtrate was evaporated in vacuo. The crude product was purified by chromatography on silica gel (PE/EtOAc 5:1) to give 1.46 g product as colorless oil (68.5%). 1H NMR (300 MHz, CDCl3) δ: 9.70 (1H, s), 3.91-3.93 (1H, m), 3.62-3.67 (1H, m), 3.29-3.36 (1H, m), 3.05-3.13 (1H, m), 2.40-2.45 (1H, m), 1.95-1.97 (1H, m), 1.63-1.72 (1H, m), 1.49-1.59 (1H, m), 1.46 (9H, s).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
68.5%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][OH:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C>CS(C)=O>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH:14]=[O:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)CO
Name
Quantity
3.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×3), organic layer
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (PE/EtOAc 5:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 68.5%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08859553B2

Procedure details

1-BOC-3-hydroxymethylpiperidine (2.15 g, 10 mmol) and triethylamine (3.03 g, 30 mmol) were dissolved in 10 mL DMSO, 15 mL DMSO solution of SO3Py (4.77 g, 30 mmol) was added to the above mixture in dropwise and the result mixture was stirred at rt for 2 hrs. The mixture was poured into 100 mL ice-water, extracted with EtOAc (100 mL×3), organic layer was washed with brine, dried with Na2SO4, filtered, and the filtrate was evaporated in vacuo. The crude product was purified by chromatography on silica gel (PE/EtOAc 5:1) to give 1.46 g product as colorless oil (68.5%). 1H NMR (300 MHz, CDCl3) δ: 9.70 (1H, s), 3.91-3.93 (1H, m), 3.62-3.67 (1H, m), 3.29-3.36 (1H, m), 3.05-3.13 (1H, m), 2.40-2.45 (1H, m), 1.95-1.97 (1H, m), 1.63-1.72 (1H, m), 1.49-1.59 (1H, m), 1.46 (9H, s).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
68.5%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH2:14][OH:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C(N(CC)CC)C>CS(C)=O>[C:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH:10]([CH:14]=[O:15])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)CO
Name
Quantity
3.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×3), organic layer
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (PE/EtOAc 5:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CC(CCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 68.5%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.